molecular formula C19H19NO3 B565950 2-(Acryloyloxy)-4'-(dimethylamino)-5-methylbenzophenone CAS No. 473975-14-3

2-(Acryloyloxy)-4'-(dimethylamino)-5-methylbenzophenone

Cat. No. B565950
CAS RN: 473975-14-3
M. Wt: 309.365
InChI Key: SRFQNSGTTMQRAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of conjugated systems, which could give rise to interesting optical properties. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The compound contains several functional groups that could participate in chemical reactions. The acryloyloxy group could undergo polymerization reactions, while the dimethylamino group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the acryloyloxy group suggests that it might be a liquid at room temperature, as many acrylates are .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a monomer in polymer synthesis, its mechanism of action would involve initiation, propagation, and termination steps of a polymerization reaction .

Safety and Hazards

As with any chemical compound, handling “2-(Acryloyloxy)-4’-(dimethylamino)-5-methylbenzophenone” would require appropriate safety precautions. Based on its structure, it could potentially be irritating to the skin and eyes, and it might be harmful if swallowed or inhaled .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties. Given its structure, it could potentially be used in the synthesis of novel polymers, in photochemical applications, or as a building block in organic synthesis .

properties

IUPAC Name

[2-[4-(dimethylamino)benzoyl]-4-methylphenyl] prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-5-18(21)23-17-11-6-13(2)12-16(17)19(22)14-7-9-15(10-8-14)20(3)4/h5-12H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFQNSGTTMQRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C=C)C(=O)C2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Acryloxy-4'-Methyl-4-(N,N-diMethylaMino)benzophenone

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